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Compound Name: C4-Amide-C4-NH2

Cat. No.: B12406983

Audience: Researchers, scientists, and drug development professionals.
Introduction:

The C4-Amide-C4-NH2 linker is a flexible, non-cleavable linker utilized in bioconjugation to
covalently connect two molecules. Its structure, characterized by two four-carbon (C4) alkyl
chains joined by a stable amide bond and terminating in a primary amine (-NH2), makes it a
valuable tool in creating stable bioconjugates. The terminal primary amine allows for versatile
coupling to various functional groups on biomolecules, such as proteins, peptides, and
antibodies, often targeting available carboxylic acids or activated esters.[1][2] This linker is
particularly useful in applications where stable and long-lasting conjugation is required, such as
in the development of antibody-drug conjugates (ADCSs), protein-protein crosslinking, and
immobilization of biomolecules onto surfaces.[1][3] The amide bond within the linker backbone
provides significant stability against enzymatic degradation in biological environments.[4]

Core Applications:

e Antibody-Drug Conjugates (ADCs): The C4-Amide-C4-NH2 linker can be used to attach
cytotoxic drugs to monoclonal antibodies, creating ADCs that deliver the payload specifically
to target cells. The stability of the amide bond is crucial to prevent premature drug release in
circulation.

» Protein-Protein and Peptide-Protein Conjugation: This linker facilitates the covalent
crosslinking of proteins or the attachment of peptides to larger carrier proteins, which can be
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useful for studying protein interactions, enhancing immunogenicity of peptide antigens, or

improving the pharmacokinetic properties of therapeutic peptides.

o Surface Immobilization: The terminal amine group can be used to covalently attach

biomolecules to appropriately functionalized surfaces (e.g., NHS-ester coated plates or

beads) for applications such as immunoassays, biosensors, and affinity chromatography.

Data Presentation

Table 1: Physicochemical Properties of C4-Amide-C4-

NH2 Linker

Property

Value

Chemical Name

N-(4-aminobutyl)pentanamide

Molecular Formula C9H20N20
Molecular Weight 172.27 g/mol
Spacer Arm Length ~12.6 A

Solubility

Soluble in water and polar organic solvents
(e.g., DMSO, DMF)

Reactive Group

Primary Amine (-NH2)

Bond Type Formed

Amide Bond

Table 2: Comparison of Coupling Chemistries for C4-

Amide-C4-NH2 Linker
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. o Typical . . .
Coupling Target Activatin . Typical Conjugati
) . Molar Reaction .
Chemistr Function g Reaction on
Excess of pH ) o
y al Group Reagents . Time Efficiency
Linker
Carboxylic EDC,
EDC/NHS ) 2-4 hours
) Acid (- (sulfo-)NH 10-50 fold 6.0-7.5 >80%
Chemistry at RT
COOH) S
NHS-ester 30-60 min
) NHS-ester N/A 5-20 fold 7.2-8.5 >90%
Chemistry at RT

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of C4-
Amide-C4-NH2 to a Protein

This protocol describes the conjugation of the C4-Amide-C4-NH2 linker to a protein containing
accessible carboxyl groups (e.g., aspartic acid, glutamic acid, or C-terminus).

Materials:

e Protein to be conjugated (in amine-free buffer, e.g., MES or PBS)

e C4-Amide-C4-NH2 Linker

¢ N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

e N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
» Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

o Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

e Quenching Buffer: 1 M Tris-HCI, pH 8.5 or 1 M Glycine

e Desalting columns
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Procedure:

e Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10
mg/mL.

¢ Activation of Carboxyl Groups:

o Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMSO or

water.

o Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the protein

solution.
o Incubate for 15-30 minutes at room temperature (RT) with gentle stirring.

» Removal of Excess Activation Reagents: Immediately pass the reaction mixture through a
desalting column equilibrated with Conjugation Buffer to remove excess EDC and NHS.

e Conjugation with C4-Amide-C4-NH2 Linker:
o Dissolve the C4-Amide-C4-NH2 linker in Conjugation Buffer.
o Add a 20-fold molar excess of the linker to the activated protein solution.
o Incubate for 2 hours at RT or overnight at 4°C with gentle stirring.

e Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to
guench any unreacted NHS-esters. Incubate for 15 minutes at RT.

« Purification of the Conjugate: Purify the resulting conjugate using a desalting column or
dialysis to remove excess linker and reaction byproducts.

Workflow for EDC/NHS Conjugation
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Caption: Workflow for two-step EDC/NHS conjugation.
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Protocol 2: Immobilization of a Biomolecule to an NHS-
Ester Activated Surface

This protocol outlines the procedure for immobilizing a biomolecule, which has been previously
conjugated with the C4-Amide-C4-NH2 linker, onto an NHS-ester activated surface.

Materials:

Biomolecule-C4-Amide-C4-NH2 conjugate

NHS-ester activated surface (e.g., microplate, beads)

Immobilization Buffer: PBS, pH 7.4

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Blocking Buffer: 1 M ethanolamine or 100 mM glycine, pH 8.5

Procedure:

Prepare Conjugate Solution: Dissolve the Biomolecule-C4-Amide-C4-NH2 conjugate in
Immobilization Buffer to a final concentration of 10-100 pg/mL.

e Incubation: Add the conjugate solution to the NHS-ester activated surface. Incubate for 1-2
hours at RT or overnight at 4°C with gentle agitation.

e Washing: Decant the solution and wash the surface three times with Wash Buffer to remove
any non-covalently bound conjugate.

e Blocking: Add Blocking Buffer to the surface to quench any unreacted NHS-ester groups.
Incubate for 30 minutes at RT.

» Final Washing: Wash the surface three more times with Wash Buffer. The surface is now
ready for use in downstream applications.

Workflow for Surface Immobilization
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Caption: Workflow for biomolecule immaobilization.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12406983?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Signaling Pathway Context: ADC Internalization and
Payload Release

While the C4-Amide-C4-NH2 linker itself is non-cleavable, it is important to understand the
biological context in which ADCs operate. The following diagram illustrates the general pathway
of ADC action, where the entire antibody-linker-drug conjugate is internalized and degraded
within the lysosome to release the payload. The stability of the C4-amide linker ensures the
drug remains attached until the antibody is degraded.

Caption: General ADC mechanism of action.

Conclusion

The C4-Amide-C4-NH2 linker provides a stable and versatile platform for a variety of
bioconjugation applications. Its simple structure, defined length, and robust amide bond make it
an excellent choice for creating durable bioconjugates. The protocols provided herein offer a
starting point for researchers to utilize this linker in their specific applications, from creating
novel ADCs to developing new diagnostic tools. As with any bioconjugation reaction,
optimization of molar ratios, reaction times, and purification methods is recommended to
achieve the desired outcome for each unique biomolecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. 7 3 > RIGHELEREHI4LS: | Thermo Fisher Scientific - JP [thermofisher.com]

3. benchchem.com [benchchem.com]

4. Chemical Maodification of Linkers Provides Stable Linker—Payloads for the Generation of
Antibody—Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12406983?utm_src=pdf-body
https://www.benchchem.com/product/b12406983?utm_src=pdf-body
https://www.benchchem.com/product/b12406983?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/An_In_Depth_Technical_Guide_to_Amine_Reactive_Crosslinkers_for_Bioconjugation.pdf
https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Bioconjugation_Using_Heterobifunctional_Linkers.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7667830/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7667830/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Application Notes and Protocols: C4-Amide-C4-NH2
Linker in Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12406983#c4-amide-c4-nh2-as-a-linker-in-
bioconjugation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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